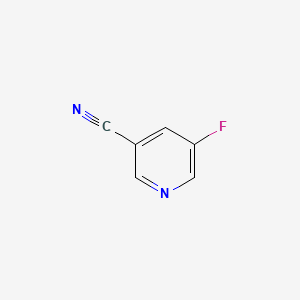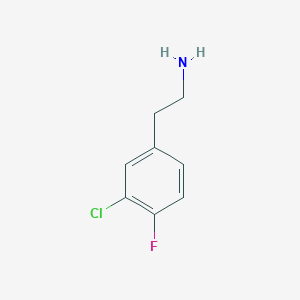
3-Fluoro-2-methoxybenzenemethanol
描述
3-Fluoro-2-methoxybenzenemethanol is an organic compound with the molecular formula C8H9FO2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the third position and a methoxy group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxybenzenemethanol can be achieved through several methods. One common approach involves the reduction of the corresponding aldehyde, (3-Fluoro-2-methoxybenzaldehyde), using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is typically carried out at room temperature and yields the desired alcohol product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium catalyst under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
3-Fluoro-2-methoxybenzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (3-Fluoro-2-methoxybenzaldehyde) using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can yield (3-Fluoro-2-methoxyphenyl)methane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Various nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: (3-Fluoro-2-methoxybenzaldehyde)
Reduction: (3-Fluoro-2-methoxyphenyl)methane
Substitution: Products depend on the nucleophile used, such as (3-Fluoro-2-methoxyphenyl)thiol or (3-Fluoro-2-methoxyphenyl)amine.
科学研究应用
3-Fluoro-2-methoxybenzenemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Fluoro-2-methoxybenzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(3-Fluoro-2-methoxybenzaldehyde): The aldehyde derivative of 3-Fluoro-2-methoxybenzenemethanol.
(3-Fluoro-2-methoxyphenyl)methane: The fully reduced form of the compound.
(3-Fluoro-2-methoxyphenyl)thiol: A thiol derivative obtained through substitution reactions.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
(3-fluoro-2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKGVZYJECZACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626330 | |
| Record name | (3-Fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303043-91-6 | |
| Record name | (3-Fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
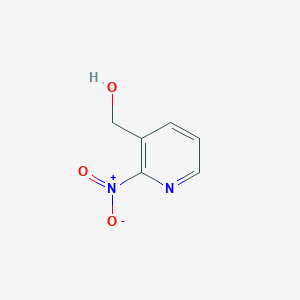
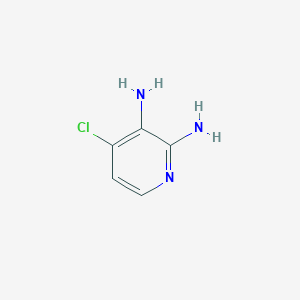
![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)

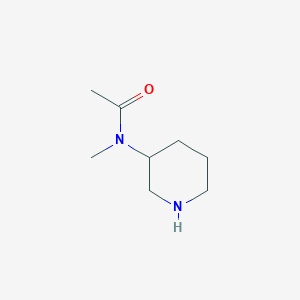


![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)


